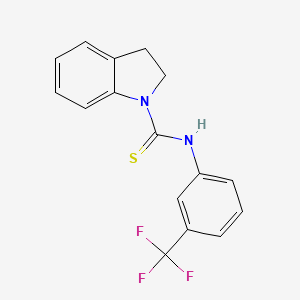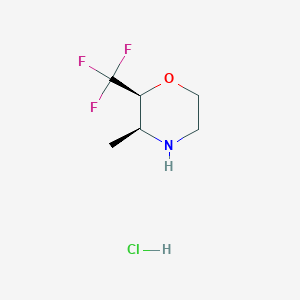
(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is part of many pharmaceuticals and agrochemicals . The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “2-(trifluoromethyl)” and “3-methyl” denote the substituents on the morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The “2-(trifluoromethyl)” and “3-methyl” groups would be attached to this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring, which contains a nitrogen atom and an oxygen atom, could allow for hydrogen bonding and could increase the compound’s water solubility .科学的研究の応用
Synthesis and Antidepressant Activity
- A significant application of morpholine hydrochloride derivatives, including those similar to (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride, is in the synthesis of compounds with potential antidepressant activity. For instance, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride involved aminnation and cyclization processes, with its structure confirmed by IR and 1H NMR. This compound demonstrated antidepressant activities in mice forced swimming tests, indicating its potential for further investigation in antidepressant applications (Tao Yuan, 2012).
Synthesis of Related Compounds
- Research has also focused on synthesizing compounds structurally related to this compound. For example, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine. This process, involving cyclization reaction, reduction, and acidification, led to a yield of 62.3%, with the structure confirmed by IR, 1H NMR, and MS technology. Such syntheses showcase the compound's versatility and potential in various scientific applications (Tan Bin, 2011).
Role in Appetite Suppression
- Another area of interest is the compound's potential in appetite suppression. The synthesis and appetite-suppressant activity of similar compounds, like (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, have been reported. In animal studies, this compound showed a significant effect in suppressing appetite without inhibiting the release or uptake of neurotransmitters like noradrenaline, dopamine, or serotonin (G. R. Brown et al., 1986).
Development of Neurokinin-1 Receptor Antagonists
- Morpholine hydrochloride derivatives have been explored for their potential in creating neurokinin-1 (NK-1) receptor antagonists. Structural modifications to these compounds have led to discoveries like 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine, a potent NK-1 receptor antagonist. This compound has shown promise in preclinical animal models for treating chronic disorders related to the actions of Substance P, indicating its potential in treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (J. Hale et al., 1998).
特性
IUPAC Name |
(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-5(6(7,8)9)11-3-2-10-4;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHSPSWWGNQHQ-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

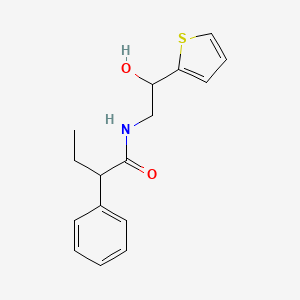
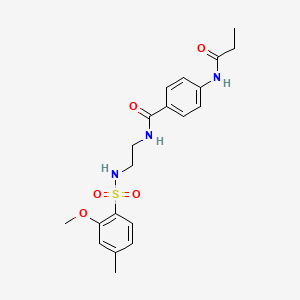
![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)
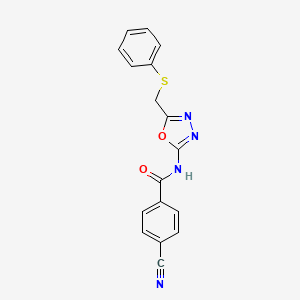
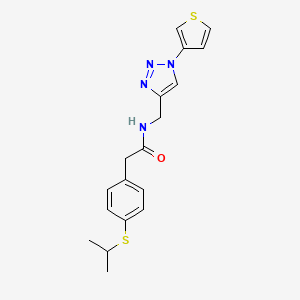
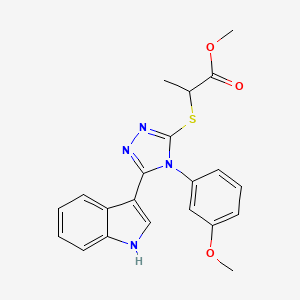
![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)
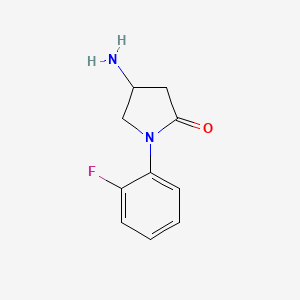



![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)
![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)
